

M5049 (Enpatoran): Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: *Enpatoran hydrochloride*

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Introduction

M5049, also known as Enpatoran, is a potent and selective dual antagonist of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).^{[1][2]} These endosomal pattern recognition receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous sources. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), by driving the production of pro-inflammatory cytokines and Type I interferons (IFN).^{[1][3][4]} M5049, a quinoline-derivative, functions by binding to and stabilizing the TLR8 dimer in its inactive state, thereby preventing ligand binding and subsequent downstream signaling through both NF-κB and IRF pathways.^{[1][2]} It has demonstrated efficacy in various preclinical models of autoimmunity and is currently under investigation in clinical trials for several indications.^{[2][3][4]}

These application notes provide a summary of the key preclinical data for M5049 and detailed protocols for its experimental use in common in vitro and in vivo models.

Data Presentation

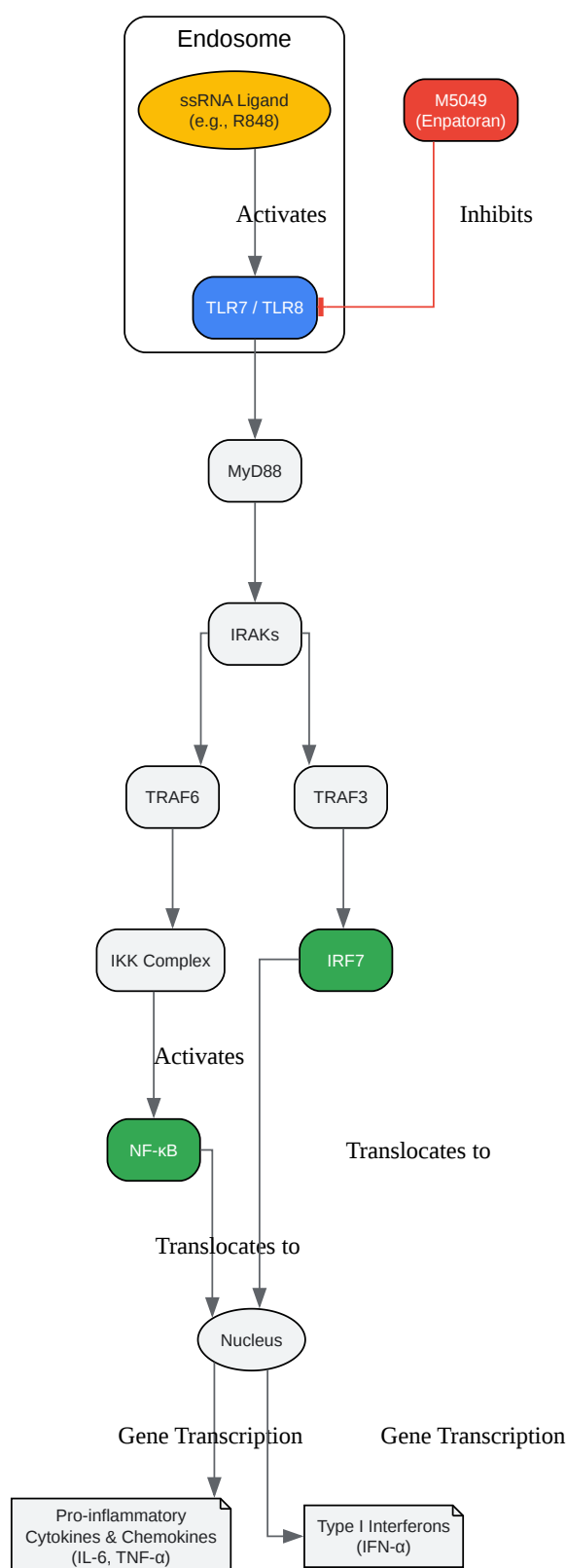
Table 1: In Vitro Activity of M5049

Assay System	Target	Ligand/Stimulus	Readout	IC50 Value	Reference
HEK293 Cells	Human TLR7	R848	NF-κB Reporter	11.1 nM	[5]
HEK293 Cells	Human TLR8	R848	NF-κB Reporter	24.1 nM	[5]
Human PBMCs	TLR7/8	miR-122, Let7c RNA, Alu RNA, R848	IL-6 Production	35 - 45 nM	[5]

Table 2: Preclinical Pharmacokinetic Profile of M5049

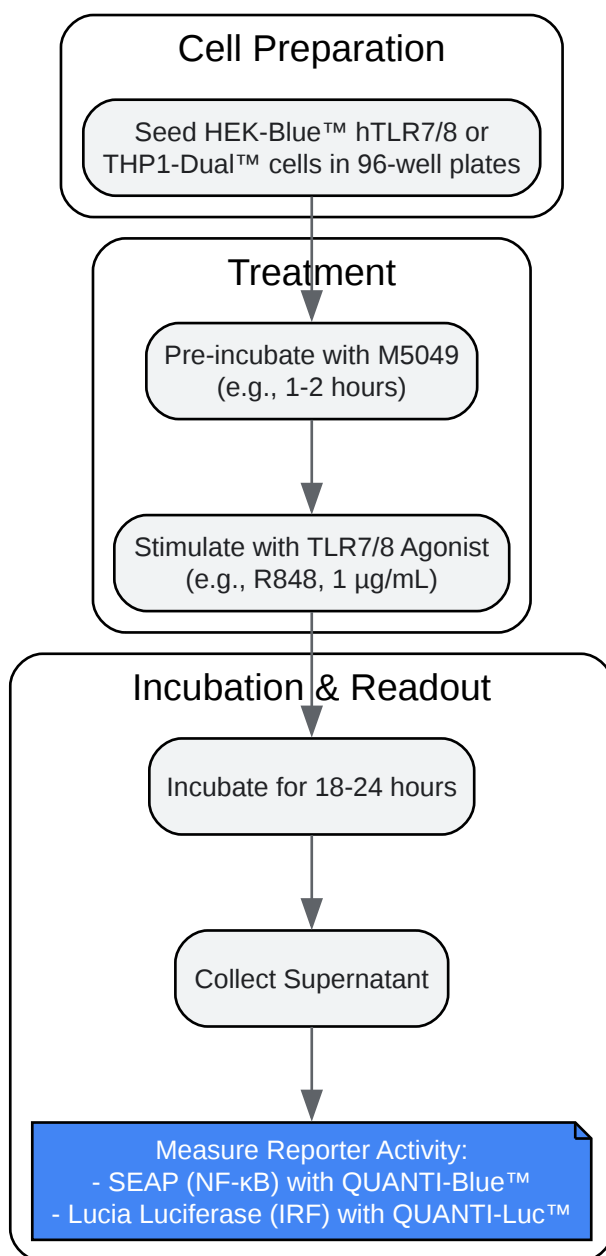
Species	Administration	Dose (mg/kg)	Bioavailability (%)	T1/2 (h)	Plasma Clearance (L/h/kg)	Volume of Distribution (L/kg)	Reference
Mouse	Oral	1.0	100	1.4	1.4	2.7	[5]
Rat	Oral	1.0	87	5.0	1.2	8.7	[5]
Dog	Oral	1.0	84	13	0.59	5.7	[5]

Signaling Pathway and Experimental Workflows



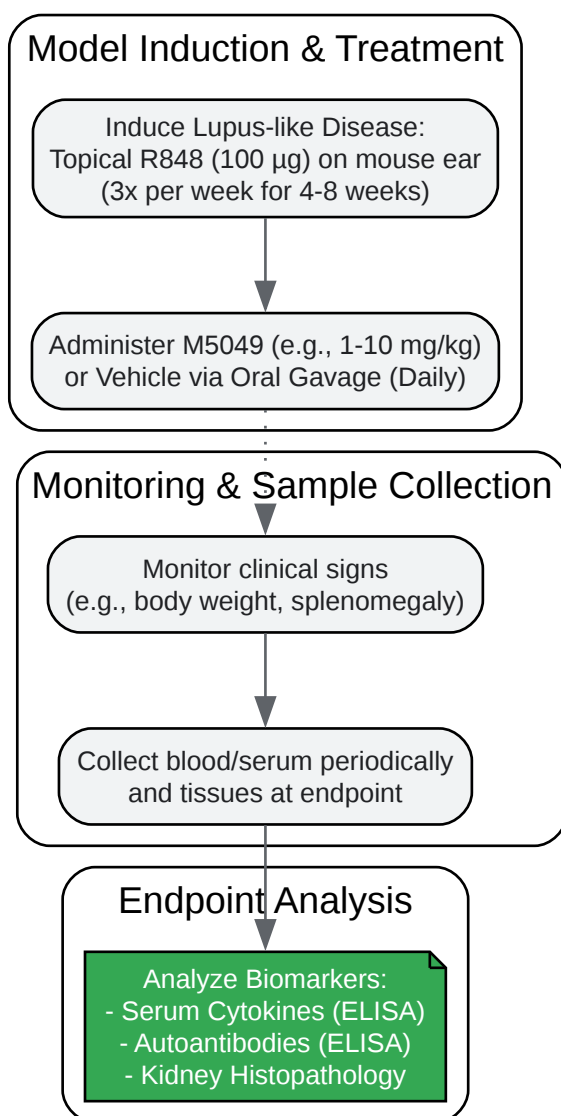
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Caption: TLR7/8 signaling pathway and the inhibitory action of M5049.



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Caption: General workflow for in vitro evaluation of M5049.



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Caption: Workflow for R848-induced murine lupus model and M5049 evaluation.

Experimental Protocols

Protocol 1: In Vitro TLR7/8 Inhibition Assay using HEK-Blue™ Reporter Cells

This protocol describes the method to determine the inhibitory activity of M5049 on TLR7 and TLR8 signaling using HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 reporter cell lines, which

express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF- κ B-inducible promoter.

Materials:

- HEK-Blue™ hTLR7 or HEK-Blue™ hTLR8 cells (InvivoGen)
- DMEM, high glucose (Gibco)
- Heat-inactivated Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- HEK-Blue™ Selection (InvivoGen)
- M5049 (Enpatoran)
- R848 (TLR7/8 agonist, InvivoGen)
- QUANTI-Blue™ Solution (InvivoGen)
- Sterile 96-well flat-bottom plates
- CO₂ Incubator (37°C, 5% CO₂)
- Spectrophotometer (plate reader, 620-655 nm)

Procedure:

- Cell Culture: Maintain HEK-Blue™ cells in DMEM supplemented with 10% FBS, Penicillin-Streptomycin, and HEK-Blue™ Selection according to the manufacturer's instructions.
- Cell Seeding: On the day of the assay, wash cells, resuspend in fresh growth medium without selection antibiotics, and adjust the cell density. Seed 25,000 cells per well in a 96-well plate (total volume 180 μ L/well).
- Compound Preparation: Prepare serial dilutions of M5049 in cell culture medium. A typical starting concentration for a dose-response curve is 1 μ M.

- Inhibitor Pre-incubation: Add 20 μ L of the M5049 dilutions to the appropriate wells. For control wells, add 20 μ L of medium. Incubate the plate for 1-2 hours at 37°C.
- Cell Stimulation: Prepare a solution of R848 agonist at a concentration of 1 μ g/mL in cell culture medium.[\[6\]](#)[\[7\]](#)[\[8\]](#) Add 20 μ L of the R848 solution to all wells except the unstimulated control wells. The final volume in each well should be 200 μ L.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[\[9\]](#)
- SEAP Detection: a. Warm QUANTI-Blue™ Solution to 37°C. b. Add 180 μ L of QUANTI-Blue™ Solution to a new flat-bottom 96-well plate. c. Transfer 20 μ L of supernatant from the cell plate to the corresponding wells of the QUANTI-Blue™ plate. d. Incubate at 37°C for 1-3 hours. e. Measure the optical density (OD) at 620-655 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each M5049 concentration relative to the R848-stimulated control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Efficacy in R848-Induced Murine Lupus Model

This protocol describes the induction of a lupus-like autoimmune disease in mice using the TLR7 agonist R848 and the subsequent evaluation of M5049's therapeutic efficacy.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Female BALB/c or C57BL/6 mice (8-10 weeks old)
- R848 (Enzo Life Sciences or equivalent)
- Acetone
- M5049 (Enpatoran)
- Vehicle for oral gavage (e.g., 0.5% w/v methylcellulose in sterile water)[\[13\]](#)

- Gavage needles (20-22 gauge, curved)
- Standard laboratory animal housing and handling equipment
- ELISA kits for mouse anti-dsDNA antibodies and cytokines (e.g., IL-6, IFN- α)

Procedure:

- **Acclimatization:** Acclimatize mice for at least one week before the start of the experiment.
- **Group Allocation:** Randomly divide mice into experimental groups (e.g., Naive, Vehicle Control, M5049 low dose, M5049 high dose).
- **Lupus Model Induction:** a. Prepare a 1 mg/mL solution of R848 in acetone. b. Three times per week (e.g., Monday, Wednesday, Friday), apply 100 μ L of the R848 solution (containing 100 μ g of R848) topically to the dorsal side of one ear of each mouse (except the naive group).[\[10\]](#)[\[11\]](#)[\[12\]](#) c. Continue this application for the duration of the study (typically 4-8 weeks).
- **M5049 Administration:** a. Prepare the M5049 formulation in the chosen vehicle. M5049 is soluble in water.[\[1\]](#) A common vehicle for similar compounds is 0.5% methylcellulose.[\[13\]](#) b. Beginning at a predetermined time (e.g., concurrently with R848 induction or after disease establishment), administer M5049 or vehicle daily via oral gavage at the desired doses (e.g., 1 mg/kg and 10 mg/kg).[\[5\]](#) The volume is typically 10 mL/kg body weight.
- **Monitoring and Sample Collection:** a. Monitor body weight and clinical signs of disease weekly. b. Collect blood via submandibular or tail vein bleed every 2-4 weeks to obtain serum for autoantibody and cytokine analysis.
- **Endpoint Analysis:** a. At the end of the study, euthanize mice and collect terminal blood samples. b. Harvest spleens and kidneys. Weigh the spleen as an indicator of splenomegaly. c. Fix kidneys in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining for glomerulonephritis). d. Analyze serum for anti-dsDNA antibodies and key cytokines (e.g., IL-6, IFN- α) using commercially available ELISA kits according to the manufacturer's protocols.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Protocol 3: Pharmacokinetic Sample Preparation for LC-MS/MS Analysis

This protocol provides a general method for preparing mouse plasma samples for the quantification of M5049 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

- Mouse plasma collected in K₂EDTA or lithium heparin tubes
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Internal Standard (IS) solution (a structurally similar compound or a stable isotope-labeled version of M5049)
- Microcentrifuge tubes (1.5 mL)
- 96-well protein precipitation plates (optional)
- Centrifuge capable of reaching >12,000 x g
- LC-MS vials or 96-well plates for injection

Procedure:

- **Sample Thawing:** Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
- **Internal Standard Spiking:** Add a small, precise volume of the IS working solution to a known volume of plasma (e.g., add 10 µL of IS to 50 µL of plasma). The IS helps to correct for variability during sample processing and analysis.
- **Protein Precipitation:** a. Add 3-4 volumes of cold ACN (or MeOH) containing the IS to the plasma sample (e.g., add 150 µL of cold ACN to the 50 µL plasma sample). b. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

- Centrifugation: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: a. Carefully aspirate the clear supernatant without disturbing the protein pellet. b. Transfer the supernatant to a clean tube or well in a 96-well plate.
- Evaporation and Reconstitution (Optional, for increased sensitivity): a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:ACN with 0.1% formic acid). Vortex to dissolve the analyte.
- Final Centrifugation: Centrifuge the reconstituted sample or the transferred supernatant again to pellet any remaining particulates.
- Transfer for Analysis: Transfer the final clear solution to an LC-MS vial or an appropriate 96-well plate for injection into the LC-MS/MS system.

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